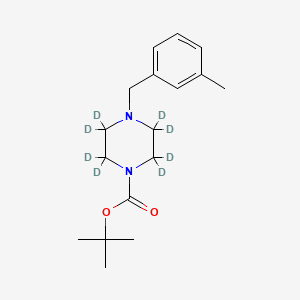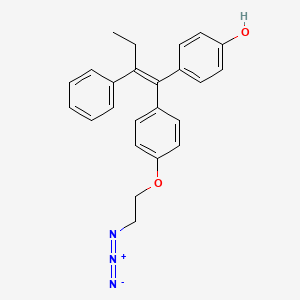
L-Milchsäure-d3-Natriumsalz
Übersicht
Beschreibung
L-Lactic Acid-d3 Sodium Salt is a deuterium-labeled compound, where three hydrogen atoms in the lactic acid molecule are replaced by deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it useful for tracing and studying metabolic pathways. The molecular formula for L-Lactic Acid-d3 Sodium Salt is CD3CH(OH)CO2Na, and it has a molecular weight of 115.08 g/mol .
Wissenschaftliche Forschungsanwendungen
L-Lactic Acid-d3 Sodium Salt has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand biochemical pathways.
Biology: Helps in studying cellular metabolism and energy production.
Medicine: Used in pharmacokinetic studies to track the distribution and metabolism of drugs.
Industry: Employed in the production of biodegradable plastics and as a food additive .
Wirkmechanismus
Target of Action
L-Lactic Acid-d3 Sodium Salt, also known as Sodium L-lactate-3,3,3-d3, primarily targets the metabolic pathways in cells . It plays a significant role in energy metabolism, contributing to pH regulation and acid-base equilibrium .
Mode of Action
Sodium L-lactate-3,3,3-d3 interacts with its targets by participating in various biochemical processes. It exhibits efficient conversion for energy production, potentially surpassing glucose uptake in certain instances, utilizing fatty acids as an alternative fuel source, and stimulating mitochondria for enhanced ATP production . This indicates a role in optimizing cellular energy efficiency .
Biochemical Pathways
Sodium L-lactate-3,3,3-d3 is involved in the Cori cycle, a metabolic pathway that regulates the conversion of lactate produced by anaerobic glycolysis in the muscles into glucose in the liver . This compound also affects the T cell migration and effector functions, indicating its role in the immune response .
Pharmacokinetics
It’s known that lactate ions are metabolized ultimately to carbon dioxide and water , which suggests that it follows the general ADME (Absorption, Distribution, Metabolism, and Excretion) properties of small molecules.
Result of Action
The action of Sodium L-lactate-3,3,3-d3 results in a variety of cellular effects. It inhibits T cell motility by interfering with glycolysis that is required for T cells to migrate . It also causes T cells to produce higher amounts of the proinflammatory cytokine IL-17 . Moreover, it triggers loss of cytolytic activity .
Action Environment
The action of Sodium L-lactate-3,3,3-d3 is influenced by the environmental factors. For instance, it extends to antimicrobial action by creating an acidic environment that inhibits harmful bacterial growth . The compound’s action, efficacy, and stability can be influenced by the pH of the environment, as lactate exists in different forms depending on the pH .
Biochemische Analyse
Biochemical Properties
L-Lactic Acid-d3 Sodium Salt plays a significant role in biochemical reactions. It is involved in the Cori cycle, a metabolic pathway that converts lactate produced by anaerobic glycolysis in the muscles into glucose in the liver . This compound interacts with various enzymes and proteins, including lactate dehydrogenase, which facilitates the conversion of pyruvate to lactate and vice versa .
Cellular Effects
L-Lactic Acid-d3 Sodium Salt has profound effects on various types of cells and cellular processes. It influences cell function by acting as a significant modulator of the coordination of systemic metabolism . It has been found to inhibit the motility of T cells, induce a switch towards the Th17 subset in CD4+ T helper cells, and cause the loss of cytolytic function in CD8+ T cells .
Molecular Mechanism
At the molecular level, L-Lactic Acid-d3 Sodium Salt exerts its effects through various mechanisms. It interferes with glycolysis, a metabolic pathway that breaks down glucose to produce energy, thereby influencing the motility of T cells . It also plays a role in the lactate shuttle, a mechanism that allows lactate to move between cells, tissues, and organs, where it may be oxidized as a fuel or reconverted to form pyruvate or glucose .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of L-Lactic Acid-d3 Sodium Salt can change over time. It is packaged as a solution with a concentration of 45-55% (w/w) in H2O . The compound is stable under standard conditions, with a storage temperature of -20°C .
Dosage Effects in Animal Models
The effects of L-Lactic Acid-d3 Sodium Salt can vary with different dosages in animal models. For instance, lactic acid, from which this compound is derived, has been found to be safe for pigs and functional ruminants at concentrations up to 50,000 mg/kg complete feed .
Metabolic Pathways
L-Lactic Acid-d3 Sodium Salt is involved in several metabolic pathways. As mentioned earlier, it plays a crucial role in the Cori cycle . It also participates in glycolysis and the lactate shuttle .
Transport and Distribution
L-Lactic Acid-d3 Sodium Salt is transported and distributed within cells and tissues through various mechanisms. It utilizes different transporters, such as the monocarboxylate transporters (MCTs), for its movement into cells .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
L-Lactic Acid-d3 Sodium Salt can be synthesized through the neutralization of L-Lactic Acid-d3 with sodium hydroxide. The reaction typically involves dissolving L-Lactic Acid-d3 in water and then adding sodium hydroxide to the solution until the pH reaches a neutral level. The resulting solution is then concentrated and purified to obtain the sodium salt .
Industrial Production Methods
Industrial production of L-Lactic Acid-d3 Sodium Salt follows similar principles but on a larger scale. The process involves fermentation of a sugar source, such as corn or beets, to produce L-Lactic Acid-d3. This lactic acid is then neutralized with sodium hydroxide to form the sodium salt. The product is purified through various separation techniques, including precipitation, solvent extraction, and membrane separation .
Analyse Chemischer Reaktionen
Types of Reactions
L-Lactic Acid-d3 Sodium Salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce pyruvate.
Reduction: It can be reduced back to lactic acid.
Substitution: It can undergo nucleophilic substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like thionyl chloride or phosphorus tribromide are often used for substitution reactions.
Major Products
Oxidation: Pyruvate
Reduction: Lactic acid
Substitution: Various substituted lactic acid derivatives depending on the reagent used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
L-Lactic Acid Sodium Salt: The non-deuterated form of the compound.
Sodium D-Lactate: The D-isomer of lactic acid sodium salt.
DL-Malic Acid-d3: Another deuterium-labeled compound used in metabolic studies .
Uniqueness
L-Lactic Acid-d3 Sodium Salt is unique due to its deuterium labeling, which makes it particularly useful for tracing metabolic pathways without altering the chemical properties of the compound significantly. This isotopic labeling provides a distinct advantage in studies requiring precise tracking of metabolic processes .
Eigenschaften
IUPAC Name |
sodium;(2S)-3,3,3-trideuterio-2-hydroxypropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6O3.Na/c1-2(4)3(5)6;/h2,4H,1H3,(H,5,6);/q;+1/p-1/t2-;/m0./s1/i1D3; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGSFWBMYFKHRBD-QQAVFRBQSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])[C@@H](C(=O)[O-])O.[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5NaO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-([1,1'-Biphenyl]-4-yl)propanoic acid-d3](/img/structure/B590151.png)



![Spiro[1,3,5-oxadiazine-2,2'-bicyclo[2.2.1]heptane]](/img/structure/B590155.png)

![strontium;5-[(3-carboxy-2-oxidonaphthalen-1-yl)diazenyl]-2-methylbenzenesulfonate](/img/structure/B590164.png)

